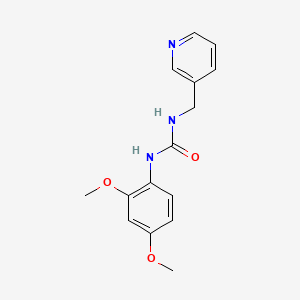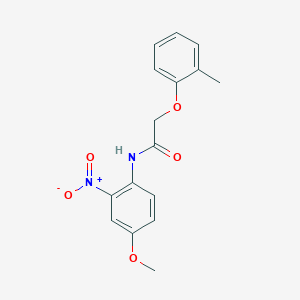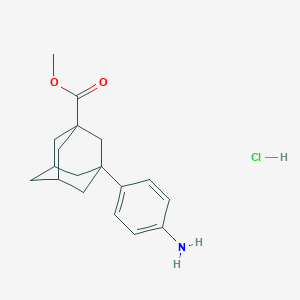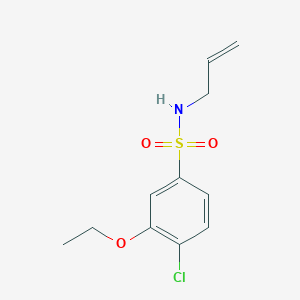![molecular formula C21H10ClF5N2O2 B4944071 2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)
2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CFTR(inh)-172 and is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating salt and water transport in various organs, including the lungs, pancreas, and sweat glands. CFTR mutations lead to cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied for its ability to modulate CFTR activity and its potential therapeutic applications in cystic fibrosis and other diseases.
Wirkmechanismus
CFTR(inh)-172 is a selective inhibitor of CFTR protein, which regulates salt and water transport in various organs. CFTR(inh)-172 binds to a specific site on CFTR protein and blocks its activity, leading to decreased salt and water transport. CFTR(inh)-172 has been shown to increase the activity of CFTR in cells with certain CFTR mutations, leading to improved salt and water transport.
Biochemical and Physiological Effects:
CFTR(inh)-172 has been shown to modulate CFTR activity in various organs, leading to improved salt and water transport. CFTR(inh)-172 has been shown to increase the activity of CFTR in cells with certain CFTR mutations, leading to improved salt and water transport. CFTR(inh)-172 has also been studied for its potential applications in other diseases, such as secretory diarrhea, polycystic kidney disease, and cholera.
Vorteile Und Einschränkungen Für Laborexperimente
CFTR(inh)-172 has several advantages for lab experiments, including its high potency and selectivity for CFTR inhibition. CFTR(inh)-172 is also commercially available in high purity and yield, making it suitable for various applications. However, CFTR(inh)-172 has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on CFTR(inh)-172, including:
1. Development of more potent and selective CFTR inhibitors for therapeutic applications.
2. Investigation of the molecular mechanisms of CFTR inhibition by CFTR(inh)-172 and other inhibitors.
3. Identification of new therapeutic targets for CFTR modulation in cystic fibrosis and other diseases.
4. Development of new tools and assays for studying CFTR function and regulation.
5. Investigation of the role of CFTR in various physiological processes and diseases.
In conclusion, CFTR(inh)-172 is a potent and selective inhibitor of CFTR protein that has potential therapeutic applications in cystic fibrosis and other diseases. CFTR(inh)-172 has been extensively studied for its ability to modulate CFTR activity and its potential applications in various fields. Future research on CFTR(inh)-172 and other CFTR inhibitors will provide new insights into the molecular mechanisms of CFTR regulation and may lead to the development of new therapies for cystic fibrosis and other diseases.
Synthesemethoden
The synthesis of CFTR(inh)-172 involves several steps, starting from commercially available starting materials. The synthesis route involves the formation of the benzoxazole ring and the subsequent coupling of the pentafluorophenyl and chlorophenyl groups to the benzoxazole core. The final product is obtained in high yield and purity, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. CFTR(inh)-172 has been shown to increase the activity of CFTR in cells with certain CFTR mutations, leading to improved salt and water transport. CFTR(inh)-172 has also been studied for its potential applications in other diseases, such as secretory diarrhea, polycystic kidney disease, and cholera. CFTR(inh)-172 has been used as a tool compound to study the role of CFTR in various physiological processes, such as airway surface liquid regulation, pancreatic bicarbonate secretion, and sweat gland function.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClF5N2O2/c22-10-3-1-9(2-4-10)7-14(30)28-11-5-6-13-12(8-11)29-21(31-13)15-16(23)18(25)20(27)19(26)17(15)24/h1-6,8H,7H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYWUDXXSHIDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClF5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)

![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944049.png)
![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)
![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)


![2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4944084.png)
![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)